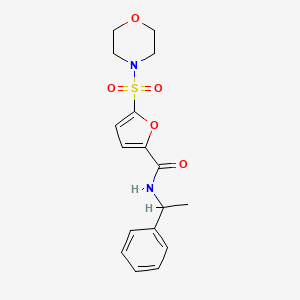

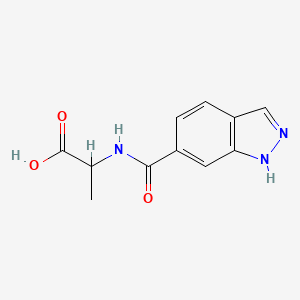

![molecular formula C11H14BrN3O B2941647 5-溴-1-(3-甲氧基丙基)-1H-苯并[d]咪唑-2-胺 CAS No. 1156930-01-6](/img/structure/B2941647.png)

5-溴-1-(3-甲氧基丙基)-1H-苯并[d]咪唑-2-胺

货号 B2941647

CAS 编号:

1156930-01-6

分子量: 284.157

InChI 键: OBZTUGXOHKMBCK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Imidazole is a planar 5-membered ring and exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom . The specific molecular structure of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.Chemical Reactions Analysis

Imidazoles are involved in a variety of chemical reactions, often serving as a key component in functional molecules used in a diverse range of applications . The specific chemical reactions involving “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would depend on its specific structure and the conditions under which it is used.Physical And Chemical Properties Analysis

Imidazole is a highly polar compound and is highly soluble in water . The specific physical and chemical properties of “5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine” would need to be determined through further analysis.科学研究应用

CO2 捕获

- 一项研究发现,一种新的离子液体,其具有一个附加的胺基,源自 1-丁基咪唑与 3-溴丙胺氢溴酸盐的反应,在 CO2 捕获中显示出有效性。这种液体可逆地与 CO2 反应,将气体封存为氨基甲酸盐。这一特性使其在效率上与市售的胺封存试剂相当,同时具有非挥发性和不需水即可发挥作用的优点(Bates 等,2002)。

苯并咪唑衍生物的合成

- 已经对在离子液体载体上微波辅助线性合成高度取代的苯并[d]恶唑-5-基-1H-苯并[d]咪唑的方法进行了研究。这一过程有助于吸收微波辐射,并在药物发现计划中得到应用(Chanda 等,2012)。

咪唑并[1,5-a]嗪的合成

- 咪唑并[1,5-a]嗪已使用由三氟甲磺酸酐和 2-甲氧基吡啶介导的环脱水/芳构化反应合成。这一合成以其与各种取代方式和官能团的相容性而著称,包括在 Sonogashira 交叉偶联和直接芳基化反应中具有活性的 5-溴-3-芳基衍生物(Pelletier 和 Charette,2013)。

用于癌症治疗的光动力疗法

- 已经合成了一种新型锌酞菁衍生物,它具有较高的单线态氧量子产率,并取代了新的苯磺酰胺衍生物基团。由于其较高的单线态氧量子产率和适当的光降解量子产率,其作为光敏剂的特性对于癌症治疗中的光动力疗法应用非常有用(Pişkin 等,2020)。

未来方向

The development of novel methods for the synthesis of substituted imidazoles is of strategic importance due to their wide range of applications . Future research could focus on developing new synthetic methodologies, studying the biological activities of these compounds, and exploring their potential applications in various fields.

属性

IUPAC Name |

5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZTUGXOHKMBCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C2=C(C=C(C=C2)Br)N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2941564.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)

![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2941577.png)

![1-(4-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2941578.png)

![(4-Hydroxyphenyl)[(2,3,4-trichlorophenyl)sulfonyl]amine](/img/structure/B2941581.png)

![1-(Chloromethyl)-3-propan-2-ylbicyclo[1.1.1]pentane](/img/structure/B2941586.png)